molecular formula C11H6ClN3OS B3033349 2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one CAS No. 1018135-22-2

2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

Cat. No.: B3033349
CAS No.: 1018135-22-2
M. Wt: 263.7 g/mol
InChI Key: ICCWABLWUHWPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of the quinoline core, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on the specific compound and its intended use. For example, some quinoline derivatives exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Properties

IUPAC Name

2-amino-7-chloro-[1,3]thiazino[5,6-c]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-7-3-1-2-5-8(7)14-4-6-9(5)17-11(13)15-10(6)16/h1-4H,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCWABLWUHWPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=O)N=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 2
2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 3
2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 4
2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 5
2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 6
2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

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